molecular formula C18H20N4O2 B5298791 N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide

Katalognummer B5298791
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: WGXGMXMOHLYYAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide, also known as BMK-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMK-1 is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The purpose of

Wirkmechanismus

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme, which prevents the transfer of phosphate groups to target proteins. This results in the inhibition of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound induces cell death by activating apoptotic pathways and inhibiting cell proliferation. In animal models of Alzheimer's disease, this compound reduces tau phosphorylation and improves cognitive function. In animal models of inflammation, this compound reduces the production of inflammatory cytokines and improves joint inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations of this compound is its potency, which may require higher concentrations for effective inhibition of CK2 activity. Additionally, the synthesis of this compound can be challenging and may require specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for the study of N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent CK2 inhibitors based on the structure of this compound. Additionally, the therapeutic potential of this compound in other diseases such as viral infections and metabolic disorders could be explored. Finally, the use of this compound as a tool for studying the role of CK2 in various cellular processes could lead to a better understanding of the molecular mechanisms underlying these processes.

Synthesemethoden

The synthesis of N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide involves several steps, including the preparation of the starting materials, coupling reaction, and purification. The starting materials, 2-(1H-benzimidazol-1-yl)pyridine and 2-methoxy-2-methylpropanoyl chloride, are reacted in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a base such as triethylamine (TEA). The resulting product is then purified by column chromatography to obtain the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. In cancer, CK2 is overexpressed and contributes to tumor growth and survival. This compound has been shown to inhibit CK2 activity and induce cell death in cancer cells, making it a promising candidate for cancer therapy. In neurodegenerative disorders such as Alzheimer's disease, CK2 is involved in the phosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. This compound has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In inflammation, CK2 is involved in the regulation of inflammatory cytokines and this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis.

Eigenschaften

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-methoxy-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2,24-3)17(23)20-11-13-7-6-10-19-16(13)22-12-21-14-8-4-5-9-15(14)22/h4-10,12H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXGMXMOHLYYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=C(N=CC=C1)N2C=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.